3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic organic compound that belongs to the class of benzo[e][1,2,4]thiadiazines. This compound is characterized by the presence of a fluorobenzyl group attached to a thiadiazine ring system, which is further substituted with a dioxide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 4-fluorobenzyl chloride with 4H-benzo[e][1,2,4]thiadiazine-1,1-dioxide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of automated systems for reagent addition and product separation enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiols or sulfides.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the presence of the fluorobenzyl group may enhance its binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid resuscitation.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific structural features, such as the fluorobenzyl group and the thiadiazine ring system. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S2/c15-11-7-5-10(6-8-11)9-20-14-16-12-3-1-2-4-13(12)21(18,19)17-14/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMSFIVXTJVPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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